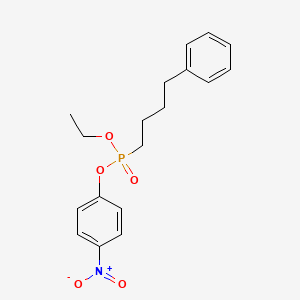
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound features a phenylbutyl group and an ethyl p-nitrophenyl ester group, making it a unique and versatile molecule with various applications in scientific research and industry.
Métodos De Preparación
The synthesis of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be achieved through several methods. One common approach involves the reaction of phenylbutylphosphonic acid with ethyl p-nitrophenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid, phenylbutyl-, methyl p-nitrophenyl ester: Similar structure but with a methyl group instead of an ethyl group.
Phosphonic acid, phenylbutyl-, ethyl o-nitrophenyl ester: Similar structure but with an ortho-nitrophenyl group instead of a para-nitrophenyl group.
Phosphonic acid, phenylbutyl-, ethyl p-aminophenyl ester: Similar structure but with an amino group instead of a nitro group
Propiedades
Número CAS |
3015-72-3 |
|---|---|
Fórmula molecular |
C18H22NO5P |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-[ethoxy(4-phenylbutyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H22NO5P/c1-2-23-25(22,15-7-6-10-16-8-4-3-5-9-16)24-18-13-11-17(12-14-18)19(20)21/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3 |
Clave InChI |
YSTLIYOIWSLSIK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















